A Comprehensive Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS: 22515-17-9) for Advanced Drug Discovery
A Comprehensive Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS: 22515-17-9) for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands out as a key reagent in this domain. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers and professionals in drug development.
Identified by its CAS number 22515-17-9 , this β-ketoester is a valuable intermediate, particularly recognized for its utility as a protein degrader building block.[1] Its unique structure, featuring a gem-difluoro group on a cyclohexanone ring, presents a versatile platform for creating complex and potent therapeutic agents. The gem-difluoro motif acts as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a nuanced method to alter molecular conformation and electronic properties without drastic changes in steric profile.
Physicochemical Properties and Structural Data
A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and drug design. Below is a summary of the key properties for Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate.
| Property | Value | Source(s) |
| CAS Number | 22515-17-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂F₂O₃ | [1][2][3] |
| Molecular Weight | 206.19 g/mol | [1][2][3] |
| Synonyms | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | [3] |
| Storage | Room temperature | [1][2] |
| PubChem CID | 53362434 | [2] |
While extensive experimental data such as boiling point and density are not widely published for this specific molecule, we can infer properties from its non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8). The analog is a liquid with a density of approximately 1.064 g/mL and a boiling point of 106 °C at 11 mmHg.[4][5] The introduction of the two fluorine atoms is expected to increase both the density and boiling point due to the increased molecular weight and polarity.
Synthesis and Mechanistic Rationale
The synthesis of β-ketoesters is a classic and vital transformation in organic chemistry. The preparation of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate would logically follow a Claisen condensation-type reaction, a well-established method for forming carbon-carbon bonds. The likely precursor for this synthesis is 4,4-difluorocyclohexanone.
The causality behind this synthetic choice rests on the high reactivity of the α-protons of the ketone, which can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent, such as diethyl carbonate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the established synthesis of the non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate.[6]
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System Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).
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Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for enolate formation.
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-
Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension. The mixture is then gently heated to reflux for 1 hour to ensure complete enolate formation.
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Rationale: Heating accelerates the deprotonation step. Dropwise addition controls the initial exothermic reaction and hydrogen gas evolution.
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-
Carboxylation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture, and the solution is maintained at reflux for an additional 2-3 hours.
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Rationale: Diethyl carbonate serves as the electrophilic source of the ethoxycarbonyl group. An excess ensures the reaction goes to completion.
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-
Reaction Quench and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the solution is acidic.
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Rationale: The acid quench neutralizes the remaining base and protonates the resulting enolate to form the final β-ketoester product.
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Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
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Rationale: Standard extraction and drying procedures isolate the organic product from the aqueous phase and any remaining water.
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Applications in Drug Development and Medicinal Chemistry
The true value of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate lies in its application as a sophisticated building block for novel therapeutics. Its structure is particularly relevant in the design of targeted protein degraders and as a bioisosteric replacement for other chemical groups.
Role as a Protein Degrader Building Block
Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. These molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker.
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate serves as an excellent starting point for synthesizing complex linkers or ligand components. The ketone and ester functionalities provide orthogonal chemical handles for further elaboration.
Caption: Role as a core scaffold in PROTAC design.
The Gem-Difluoro Group as a Bioisostere
The C-F bond is highly polarized and metabolically stable. The gem-difluoro group (CF₂) is a powerful bioisostere for a carbonyl (C=O) group or a gem-dimethyl C(CH₃)₂ group. This substitution can profoundly impact a drug candidate's properties:
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Metabolic Stability: The CF₂ group is resistant to oxidative metabolism, which can block a common site of degradation and extend the half-life of a drug.
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Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. The gem-difluoro group offers a more subtle modulation compared to, for example, a trifluoromethyl group.
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Conformational Control: The steric and electronic properties of the CF₂ group can lock the cyclohexane ring into a preferred conformation, which may lead to higher binding affinity and selectivity for its biological target.[7][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is not widely available, data from analogous compounds like Ethyl 2-oxocyclohexanecarboxylate provide a basis for safe handling procedures.[9]
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is stable under normal room temperature conditions.[1][2]
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air. Seek medical attention if symptoms occur.
Conclusion
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS: 22515-17-9) is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a reactive β-ketoester system and a strategically placed gem-difluoro group provides medicinal chemists with a powerful scaffold to construct next-generation therapeutics. By leveraging its properties for creating metabolically robust protein degraders and other complex molecules, researchers can address challenging biological targets and push the boundaries of pharmaceutical innovation.
References
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CP Lab Safety. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. Available from: [Link]
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Pharmaffiliates. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate. Available from: [Link]
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PubChem. Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Available from: [Link]
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PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
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ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]
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